Cas no 93933-49-4 (2-amino-4-bromobenzene-1-thiol)

2-amino-4-bromobenzene-1-thiol structure
93933-49-4 structure
Nombre del producto:2-amino-4-bromobenzene-1-thiol
Número CAS:93933-49-4
MF:C6H6BrNS
Megavatios:204.087539196014
MDL:MFCD09909742
CID:752460
PubChem ID:12199294

2-amino-4-bromobenzene-1-thiol Propiedades químicas y físicas

Nombre e identificación

    • Benzenethiol, 2-amino-4-bromo-
    • 2-AMINO-4-BROMOBENZENETHIOL
    • 2-Amino-4-bromothiophenol
    • 2-Amino-4-bromobenzenethiol (ACI)
    • 2-Amino-4-bromobenzene-1-thiol
    • AB54823
    • AKOS009436861
    • DTXSID60480122
    • 4-Brom-2-amino-thiophenol
    • BS-13083
    • 2-Amino-4-bromo-benzenethiol
    • CS-0007656
    • DB-346733
    • SCHEMBL489124
    • EN300-40438
    • 93933-49-4
    • WKEYPPZTEITNHZ-UHFFFAOYSA-N
    • MFCD09909742
    • 2-amino-4-bromobenzene-1-thiol
    • MDL: MFCD09909742
    • Renchi: 1S/C6H6BrNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
    • Clave inchi: WKEYPPZTEITNHZ-UHFFFAOYSA-N
    • Sonrisas: BrC1C=C(N)C(S)=CC=1

Atributos calculados

  • Calidad precisa: 202.94043g/mol
  • Masa isotópica única: 202.94043g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 0
  • Complejidad: 99.1
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.1
  • Superficie del Polo topológico: 27Ų

2-amino-4-bromobenzene-1-thiol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1077652-100mg
2-Amino-4-bromobenzenethiol
93933-49-4 97%
100mg
¥262.00 2024-04-24
eNovation Chemicals LLC
Y1015091-250mg
2-AMINO-4-BROMOBENZENETHIOL
93933-49-4 97%
250mg
$115 2024-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB124073-1G
2-amino-4-bromobenzene-1-thiol
93933-49-4 95%
1g
¥ 3,504.00 2023-04-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1077652-2.5g
2-Amino-4-bromobenzenethiol
93933-49-4 97%
2.5g
¥17784 2023-04-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X03125-250mg
2-Amino-4-bromobenzenethiol
93933-49-4 97%
250mg
¥470.0 2024-07-18
Enamine
EN300-40438-2.5g
2-amino-4-bromobenzene-1-thiol
93933-49-4 94%
2.5g
$760.0 2023-02-10
Alichem
A019089855-1g
2-Amino-4-bromobenzenethiol
93933-49-4 97%
1g
$1094.98 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FI422-200mg
2-amino-4-bromobenzene-1-thiol
93933-49-4 97%
200mg
1288.0CNY 2021-07-15
Alichem
A019089855-250mg
2-Amino-4-bromobenzenethiol
93933-49-4 97%
250mg
$437.78 2023-08-31
Advanced ChemBlocks
H-8776-5G
2-Amino-4-bromobenzene-1-thiol
93933-49-4 95%
5G
$1,150 2023-09-15

2-amino-4-bromobenzene-1-thiol Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ;  41 h, 40 psi, 50 °C
1.2 Reagents: Pyridine ;  100 °C
Referencia
Preparation of bicyclic substituted pyrrolidine derivatives as histamine-3 receptor ligands
, United States, , ,

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ;  30 min, 0 °C; 12 h, 120 °C; 120 °C → 0 °C
1.2 Reagents: Acetic acid ;  pH 7, 0 °C; rt
Referencia
Heterocyclic compounds as anti-infective agents and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ;  0 °C; overnight, reflux; reflux → rt
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized
Referencia
Preparation of heterobicycles as imaging agents or drugs for diseases caused by amyloid aggregation and/or deposition
, Japan, , ,

Synthetic Routes 4

Condiciones de reacción
Referencia
Preparation of fused bicyclic-substituted amines as histamine-3 receptor ligands
, United States, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Diethylene glycol ,  Water ;  4 h, reflux
Referencia
Indoline dyes with benzothiazole unit for dye-sensitized solar cells
Horiuchi, Tamotsu; Yashiro, Tohru; Kawamura, Ryo; Uchida, Satoshi; Segawa, Hiroshi, Chemistry Letters, 2016, 45(5), 517-519

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Disodium sulfide Solvents: Water ;  rt → 100 °C; 24 h, 100 °C
Referencia
Oxazinoquinolinecarboxamidoacetic acid derivatives as inhibitors of HIF prolyl hydroxylase and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ;  15 h, 65 °C
Referencia
Preparation of heterocyclic compounds for treatment of drug resistant and persistent tuberculosis
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol ,  Water ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
Referencia
Catalytic Enantioselective Synthesis of Protecting-Group-Free 1,5-Benzothiazepines
Meninno, Sara; Volpe, Chiara; Lattanzi, Alessandra, Chemistry - A European Journal, 2017, 23(19), 4547-4550

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol ,  Water ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referencia
Facile Net Cycloaddition Approach to Optically Active 1,5-Benzothiazepines
Fukata, Yukihiro; Asano, Keisuke; Matsubara, Seijiro, Journal of the American Chemical Society, 2015, 137(16), 5320-5323

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol ,  Water ;  reflux
1.2 Solvents: Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Catalytic enantioselective one-pot approach to cis- and trans-2,3-diaryl substituted 1,5-benzothiazepines
Meninno, Sara; Quaratesi, Ilaria; Volpe, Chiara; Mazzanti, Andrea; Lattanzi, Alessandra, Organic & Biomolecular Chemistry, 2018, 16(38), 6923-6934

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol ,  Water ;  4 h, 140 °C
Referencia
Preparation of substituted benzothiazoles for the modulation of Myc activity
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol ,  Water ;  overnight, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
Referencia
7,8-Dihydrobenzo[e]pyrido[3,4-c]azocine-2,5(3H,6H)-dione derivatives as factor XIa inhibitors and their preparation, pharmaceutical compositions and use in the treatment of thromboembolism, inflammation
, United States, , ,

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ;  41 h, 40 psi, 50 °C
Referencia
Preparation of bicyclic substituted pyrrolidine derivatives as histamine-3 receptor ligands
, United States, , ,

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, rt
Referencia
Design, synthesis and biological evaluation of benz-fused five-membered heterocyclic compounds as tubulin polymerization inhibitors with anticancer activities
Komuraiah, Buduma; Ren, Yichang; Xue, Mingming; Cheng, Binbin; Liu, Jin; et al, Chemical Biology & Drug Design, 2021, 97(5), 1109-1116

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Sodium disulfide Solvents: Water ;  4 h, 40 - 45 °C; 40 °C → 95 °C; 2 h, 90 - 95 °C
1.2 Reagents: Sulfuric acid ,  Sodium sulfite Solvents: Toluene ,  Water ;  30 min, 10 °C; 5 min, 10 °C
Referencia
Synthesis of 5-bromo-2-methylbenzothiazole
Chen, Qun; Cheng, Jin, Huaxue Shiji, 2015, 37(2), 189-192

Synthetic Routes 16

Condiciones de reacción
Referencia
Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congeners
Mylari, Banavara L.; Larson, Eric R.; Beyer, Thomas A.; Zembrowski, William J.; Aldinger, Charles E.; et al, Journal of Medicinal Chemistry, 1991, 34(1), 108-22

2-amino-4-bromobenzene-1-thiol Raw materials

2-amino-4-bromobenzene-1-thiol Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93933-49-4)2-amino-4-bromobenzene-1-thiol
A11695
Pureza:99%/99%
Cantidad:5g/25g
Precio ($):515.0/1550.0